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Compound of Interest

Compound Name: Choline Bromide

Cat. No.: B1294331

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two distinct classes
of choline bromide modified salts: trialkyl-(2-hydroxyethyl)Jammonium bromides and alkyl-(2-
hydroxyethyl)-dimethylammonium bromides. These compounds, characterized by their varied
hydrophobic properties, are of increasing interest in the fields of drug delivery, materials
science, and biochemistry. This document details the experimental protocols for their synthesis,
presents key quantitative data for comparative analysis, and illustrates the synthetic workflows.

Synthesis of Trialkyl-(2-hydroxyethyl)ammonium
Bromides

This class of compounds is synthesized through the quaternization of a trialkylamine with 2-
bromoethanol. The general reaction scheme is presented below.

General Reaction Scheme:
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Caption: Synthetic workflow for trialkyl-(2-hydroxyethyl)Jammonium bromides.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies.

Materials:

Trialkylamine (e.g., Tripropylamine, Trihexylamine)

e 2-Bromoethanol

o Toluene, anhydrous

o Diethyl ether

» Round-bottom flask equipped with a reflux condenser and magnetic stirrer
e Heating mantle

» Rotary evaporator

e Vacuum oven

Procedure:
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 In a round-bottom flask, dissolve the trialkylamine (1 equivalent) and 2-bromoethanol (1
equivalent) in anhydrous toluene.

» Heat the reaction mixture to reflux at 110 °C and maintain stirring for 48 hours.
o After 48 hours, allow the mixture to cool to room temperature.
e Remove the toluene under reduced pressure using a rotary evaporator.

e The resulting crude product can be purified by washing with diethyl ether to precipitate the
salt.

e Filter the solid product and dry it under vacuum.

: _

. 1H NMR 13C NMR
Compound . Melting
Alkyl Group Yield (%) . (CDCls, o (CDCls, o
Name Point (°C)
ppm) ppm)
N,N,N-
_ 4.05 (m, 2H),
Tripropyl-N-
@ 3.65(m, 6H), 61.2,58.5,
Propyl 95 138-140 3.40 (m, 2H),  55.4, 15.8,
hydroxyethyl)
. 1.80 (m, 6H), 10.8
ammonium
_ 1.05 (t, 9H)
bromide
4.02 (m, 2H),
N,N,N- 3.60 (m, 6H),
_ 61.5, 58.8,
Trihexyl-N-(2- 3.38 (m, 2H),
hyd thyl)  Hexyl 92 85-87 1.75 (m, 6H) >5:6, 314,
roxye ex - .75 (m, :
Y yermy Y 26.2,22.5,
ammonium 1.30 (m,
22.4,13.9
bromide 24H), 0.90 (t,
9H)

Synthesis of Alkyl-(2-hydroxyethyl)-
dimethylammonium Bromides
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This class of compounds is synthesized by the quaternization of 2-(dimethylamino)ethanol with
a long-chain alkyl bromide.

General Reaction Scheme:
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Caption: Synthetic workflow for alkyl-(2-hydroxyethyl)-dimethylammonium bromides.

Experimental Protocol

The following is a general procedure for the synthesis of this class of compounds.[1]
Materials:
e 2-(Dimethylamino)ethanol

e Long-chain alkyl bromide (e.g., 1-bromodecane, 1-bromododecane, 1-bromotetradecane, 1-
bromohexadecane)

e Hexane or Acetonitrile
o Diethyl ether
e Round-bottom flask or pressure tube

o Reflux condenser (if using a flask)
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Magnetic stirrer

Heating plate or oil bath

Rotary evaporator

Vacuum oven

Procedure:

e In a pressure tube or a round-bottom flask, dissolve 2-(dimethylamino)ethanol (1 equivalent)
and the corresponding long-chain alkyl bromide (1 equivalent) in a suitable solvent like
acetonitrile or hexane.[1]

o Heat the reaction mixture under reflux, typically between 60 °C and 80 °C, with stirring for a
duration ranging from 8 to 72 hours, depending on the specific alkyl bromide used.[1]

o For shorter alkyl chains, the product may precipitate out of the solution upon cooling. For
longer chains, the solvent may need to be removed via rotary evaporation.[1]

e The crude product is then washed with diethyl ether to induce precipitation and remove
unreacted starting materials.[1]

e The resulting white solid is collected by filtration and dried under vacuum.[1]

Quantitative Data
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. 1H NMR 13C NMR
Compound . Melting
Alkyl Group Yield (%) . (CDCls, o (CDCls, o
Name Point (°C)
ppm) ppm)
4.04 (s, 2H),
3.69 —3.66
(m, 2H), 3.52
N,N- 65.3, 64.8,
) —3.46 (m,
Dimethyl-N- 55.4,51.5,
2H), 3.30 (s,
decyl-N-(2- 31.8, 29.4,
Decyl 95 167-168 6H), 1.68 (s,
hydroxyethyl) 29.3, 29.2,
] 2H), 1.28 —
ammonium 26.3, 22.6,
) 1.18 (m,
bromide 141
14H), 0.80 (t,
J =7.5Hz,
3H)
4.03 (s, 2H),
3.68 — 3.65
(m, 2H), 3.51
N,N- 65.3, 64.8,
) —3.45 (m,
Dimethyl-N- 55.4, 51.5,
2H), 3.29 (s,
dodecyl-N-(2- 31.9, 29.6,
Dodecyl 96 175-177 6H), 1.67 (s,
hydroxyethyl) 29.5, 294,
. 2H), 1.27 —
ammonium 29.3, 26.3,
1.17 (m,
bromide 22.7,14.1
18H), 0.79 (t,
J =7.5Hz,
3H)
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4.02 (s, 2H),
3.67 —3.64
N,N- (m, 2H), 3.50 65.3, 64.8,
Dimethyl-N- —3.44 (m, 55.4, 51.5,
tetradecyl-N- 2H), 3.28 (s, 31.9, 29.7,
(2- Tetradecyl 94 180-182 6H), 1.66 (s, 29.6, 29.5,
hydroxyethyl) 2H), 1.26 — 29.4, 29.3,
ammonium 1.16 (m, 26.3, 22.7,
bromide 22H), 0.78 (t, 14.1
J=7.5Hz,
3H)
N,N- 3.85 (t, 4H),
Dimethyl-N- 3.45 (s, 3H),
hexadecyl-N- 3.40 (t, 2H),
(2- Hexadecyl 120-121 3.25 (t, 2H),
hydroxyethyl) 1.75 (m, 2H),
ammonium 1.25 (s, 26H),
bromide 0.88 (t, 3H)

Note: '-' indicates data not available in the searched literature.[2]

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific interactions

of these synthesized hydrophobic choline bromide modified salts with cellular signaling

pathways. While the parent molecule, choline, is known to be a precursor for the

neurotransmitter acetylcholine and plays a role in various metabolic and signaling pathways,

including the MAPK pathway and IP3-evoked calcium signaling, it is not yet documented

whether these long-chain alkyl modifications alter or confer novel signaling activities.

The primary application explored for these modified salts has been in the formation of deep

eutectic solvents for the extraction of bioactive compounds.[3] Some studies on other long-

chain quaternary ammonium compounds have indicated potential cytotoxic and antimicrobial

activities, but these have not been linked to specific signaling pathway modulations. Further

research is required to elucidate the pharmacological and biological effects of these specific
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choline bromide modified salts and to determine if they interact with any cellular signaling
cascades.

Logical Relationship of Choline in Known Signaling Pathways:
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Caption: Known signaling interactions of the parent molecule, choline.

Disclaimer: The signaling pathway diagram illustrates the known roles of the parent molecule,
choline. The effects of the specific alkyl-modified choline bromide salts discussed in this guide
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on these or other signaling pathways have not yet been elucidated in the reviewed literature.

This technical guide serves as a foundational resource for the synthesis and characterization of
novel choline bromide modified salts. The provided protocols and data are intended to
facilitate further research into the properties and potential applications of these compounds,
including future investigations into their biological activities and interactions with cellular
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. CN103382157A - Process for preparing hexadecyl methyl 2-hydroxyethyl ammonium
bromide - Google Patents [patents.google.com]

o 3. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for
the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix - PMC
[pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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